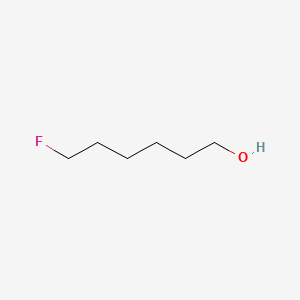

Hexanol, 6-fluoro-

説明

“Hexanol, 6-fluoro-” is a chemical compound with the molecular formula C6H13FO . It is extensively used in scientific research due to its versatile properties.

Molecular Structure Analysis

The molecular structure of “Hexanol, 6-fluoro-” consists of a six-carbon chain (hexanol) with a fluorine atom attached to the sixth carbon . The average mass is 120.165 Da and the mono-isotopic mass is 120.095039 Da .

Physical And Chemical Properties Analysis

“Hexanol, 6-fluoro-” has a density of 0.9±0.1 g/cm³. Its boiling point is 158.2±15.0 °C at 760 mmHg, and it has a vapour pressure of 0.9±0.6 mmHg at 25°C . The compound has a molar refractivity of 31.5±0.3 cm³ . It has one hydrogen bond acceptor, one hydrogen bond donor, and five freely rotating bonds .

科学的研究の応用

Synthesis and Cytotoxic Evaluation

6-Fluoro-hexanol derivatives have been studied for their potential as antitumor agents. One notable study synthesized novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives and evaluated their in vitro antitumor activities against various cancer cell lines. These derivatives demonstrated increased DNA binding affinity and were identified as potential antitumor agents due to their positive charges and the incorporation of fluorine and alkyl amino side chains (Gu et al., 2017).

Environmental Impact in Wastewater

A study on the mass flows of selected fluorochemicals in a municipal wastewater treatment plant highlighted the environmental presence of fluorochemicals like perfluorohexane sulfonate. The study found that conventional wastewater treatment does not effectively remove certain fluorochemicals, indicating potential environmental impacts (Schultz et al., 2006).

Chemical Synthesis and Rearrangements

Research on the stereoselective syntheses of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes included the study of 5-anti-fluoro or hydroxyl substituents. This work explored novel rearrangements using Selectfluor and Deoxo-Fluor, contributing to the understanding of fluoro-substituted compound synthesis (Krow et al., 2004).

Fluorescence Studies for DNA Hybridization

Fluorophores, including those with a 6-fluoro-hexanol structure, were synthesized and their fluorescence studied for applications in labeling oligodeoxyribonucleotides. These fluorophores demonstrated improved hybridization affinity and could be valuable in DNA-related studies and bioimaging (Singh & Singh, 2007).

Biofuel Applications

1-Hexanol, a bio-alcohol, has been evaluated as a sustainable biofuel in diesel engines. Studies showed that 1-hexanol blends with diesel can affect combustion and emission characteristics, indicating its potential as an alternative fuel source (Poures et al., 2017).

Unconventional Monooxygenation Effects

Research on fluorocarbons like perfluoro-n-hexane revealed that they act as dead-end inhibitors in liver microsomes, uncoupling electron transport from monooxygenation. This finding is crucial for understanding the biochemical interactions of fluorocarbons in biological systems (Ullrich & Diehl, 1971).

Safety And Hazards

The safety data sheet for “Hexanol, 6-fluoro-” indicates that it is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and wearing personal protective equipment .

特性

IUPAC Name |

6-fluorohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCOWLWBOYGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCF)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190753 | |

| Record name | Hexanol, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanol, 6-fluoro- | |

CAS RN |

373-32-0 | |

| Record name | Hexanol, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluorohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)

![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)